molecular formula C16H14N2O B14423802 4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-41-8

4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B14423802
CAS No.: 87388-41-8
M. Wt: 250.29 g/mol
InChI Key: LADOMJLWFNLFEG-UHFFFAOYSA-N
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Description

4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a phenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonitrile group may produce primary amines .

Scientific Research Applications

4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and carbonitrile groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern and the presence of both hydroxy and carbonitrile functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

87388-41-8

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-[2-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C16H14N2O/c1-16(2,19)8-7-12-5-3-4-6-14(12)15-11-18-10-13(15)9-17/h3-6,10-11,18-19H,1-2H3

InChI Key

LADOMJLWFNLFEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=CC=C1C2=CNC=C2C#N)O

Origin of Product

United States

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